molecular formula C10H15N3O4S B13437941 5-Methyl-4'-thiocytidine

5-Methyl-4'-thiocytidine

Cat. No.: B13437941
M. Wt: 273.31 g/mol
InChI Key: GIXYZICDXQDWAX-JXOAFFINSA-N
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Description

5-Methyl-4’-thiocytidine: is a nucleoside derivative, specifically a thio-nucleoside. It is structurally characterized by the presence of a sulfur atom replacing the oxygen atom at the 4’ position of the ribose ring, and a methyl group at the 5 position of the cytidine base.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4’-thiocytidine typically involves the protection of the hydroxyl groups of the ribose moiety, followed by the introduction of the sulfur atom at the 4’ position. This can be achieved using thiolation reagents under controlled conditions. The methyl group is introduced at the 5 position of the cytidine base through methylation reactions .

Industrial Production Methods: Industrial production of 5-Methyl-4’-thiocytidine may involve large-scale thiolation and methylation processes, utilizing automated synthesis equipment to ensure consistency and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-4’-thiocytidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized or reduced forms of 5-Methyl-4’-thiocytidine, as well as substituted derivatives with different functional groups .

Mechanism of Action

5-Methyl-4’-thiocytidine exerts its effects primarily through its incorporation into nucleic acids, where it can disrupt normal nucleic acid synthesis and function. This disruption can lead to the inhibition of DNA or RNA polymerases, resulting in the termination of nucleic acid chains or the induction of mutations. The compound may also induce apoptosis in cancer cells by interfering with their DNA replication processes .

Comparison with Similar Compounds

Uniqueness: 5-Methyl-4’-thiocytidine is unique due to the combination of the sulfur atom at the 4’ position and the methyl group at the 5 position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H15N3O4S

Molecular Weight

273.31 g/mol

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidin-2-one

InChI

InChI=1S/C10H15N3O4S/c1-4-2-13(10(17)12-8(4)11)9-7(16)6(15)5(3-14)18-9/h2,5-7,9,14-16H,3H2,1H3,(H2,11,12,17)/t5-,6-,7-,9-/m1/s1

InChI Key

GIXYZICDXQDWAX-JXOAFFINSA-N

Isomeric SMILES

CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](S2)CO)O)O

Canonical SMILES

CC1=CN(C(=O)N=C1N)C2C(C(C(S2)CO)O)O

Origin of Product

United States

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